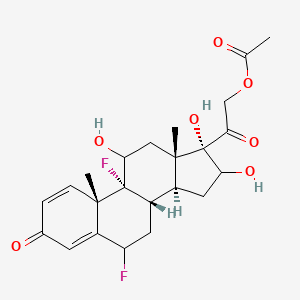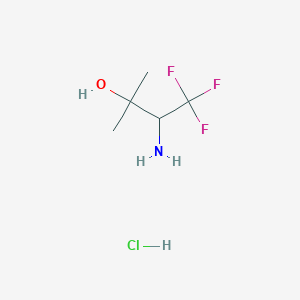
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
Übersicht
Beschreibung
“3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride” is a chemical compound with the CAS Number: 1039356-93-8 . It has a molecular weight of 193.6 and its IUPAC name is 3-amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride .
Molecular Structure Analysis
The InChI code for “3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride” is 1S/C5H10F3NO.ClH/c1-4(2,10)3(9)5(6,7)8;/h3,10H,9H2,1-2H3;1H . This compound contains a total of 19 bonds, including 9 non-H bonds, 1 rotatable bond, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis
The specific chemical reactions involving “3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride” are not provided in the search results. For detailed information on its chemical reactions, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate Synthesis
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride: is utilized as a pharmaceutical intermediate. Its unique structure makes it a valuable precursor in synthesizing fluorinated analogs of bioactive molecules. The introduction of fluorine atoms can significantly alter the biological activity and metabolic stability of pharmaceutical compounds .
Asymmetric Synthesis of Amino Acids
This compound plays a crucial role in the asymmetric synthesis of chiral amino acids, such as (S)-2-Amino-4,4,4-trifluorobutanoic acid . These amino acids are in demand as bioisosteres of leucine in drug design, offering the potential for enhanced pharmacological properties .
Enantioselective Construction
The compound is involved in enantioselective construction methods for chiral derivatives of α-tertiary amines. The presence of a trifluoromethyl group is critical for effective asymmetric addition reactions, which are fundamental in producing compounds with potential medicinal applications .
Organic Synthesis Building Block
As a building block in organic synthesis, 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride contributes to the creation of various organofluorine compounds. These compounds are widely used in chemical industries, including agrochemicals and material science .
Fluorinated Synthon for Aminoketones
The compound serves as a fluorinated synthon in the synthesis of aminoketones. Aminoketones are valuable intermediates in the production of a wide range of chemicals, including pharmaceuticals and agrochemicals .
Development of Bioactive Fluorinated Compounds
It is instrumental in the synthesis of bioactive fluorinated compounds, particularly in the formation of trifluoromethylated heterocyclic compounds. These compounds have significant biological activities and are of interest in the development of new medications .
Three-Component Cyclization Reactions
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride: is used in three-component cyclization reactions to create complex heterocyclic structures like hexahydroimidazo[1,2-a]pyridin-5-ones. These reactions are valuable for generating diverse molecular scaffolds with potential pharmacological activities .
Optimization of Pharmacological Properties
The introduction of the trifluoromethyl group into bioactive molecules via this compound is a powerful tool in medicinal chemistry. It allows for the optimization of pharmacological properties, including potency, selectivity, and metabolic stability .
Eigenschaften
IUPAC Name |
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(2,10)3(9)5(6,7)8;/h3,10H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAXJXKAUOIUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(F)(F)F)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



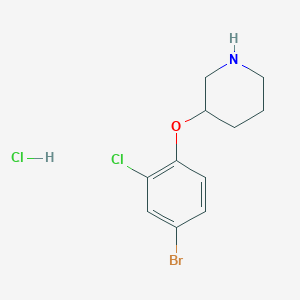
![4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525689.png)

![4-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525691.png)
![3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525692.png)

![5-Boc-2-oxa-5-azaspiro[3.5]nonane](/img/structure/B1525697.png)
![5-methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B1525699.png)
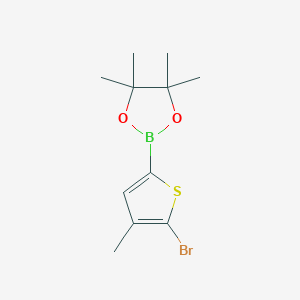

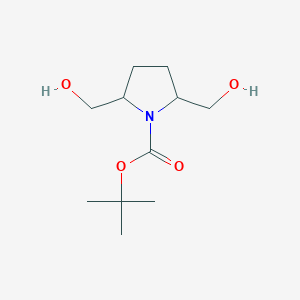
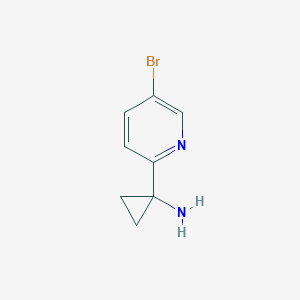
![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)
